1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine
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Overview
Description
1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological and pharmacological activities. The presence of a phenyl group and an azabicyclo heptane structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of palladium-catalyzed reactions, which facilitate the formation of the bicyclic structure through aminoacyloxylation of cyclopentenes . The reaction conditions are generally mild, and the process can be carried out at room temperature without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The operational simplicity and absence of metal catalysts make this method suitable for industrial applications. Additionally, the ready availability of starting materials and the mild reaction conditions contribute to the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodobenzene diacetate (PIDA).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (PIDA) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can lead to the formation of pyran-fused aziridines .
Scientific Research Applications
1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: Another member of the azabicyclo family with significant biological activities.
7-oxabicyclo[2.2.1]heptane: Known for its interesting biological properties and used in the synthesis of bioactive compounds.
Uniqueness
1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to its specific bicyclic structure and the presence of a phenyl group. This combination of features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-9-12-6-7-15-10-13(12,8-12)11-4-2-1-3-5-11/h1-5,15H,6-10,14H2/t12-,13-/m0/s1 |
InChI Key |
YXJXNPDWBNHCFN-STQMWFEESA-N |
Isomeric SMILES |
C1CNC[C@]2([C@@]1(C2)CN)C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC2(C1(C2)CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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